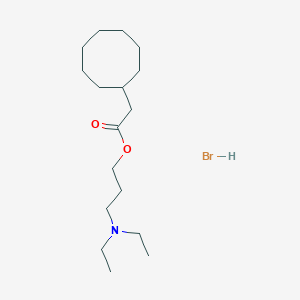
3-Diethylaminopropyl 2-cyclooctylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethylaminopropyl 2-cyclooctylacetate is a chemical compound with the molecular formula C16H29NO2 It is known for its unique structure, which includes a cyclooctyl ring and a diethylaminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminopropyl 2-cyclooctylacetate typically involves the esterification of 2-cyclooctylacetic acid with 3-diethylaminopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diethylaminopropyl 2-cyclooctylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Diethylaminopropyl 2-cyclooctylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Diethylaminopropyl 2-cyclooctylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The cyclooctyl ring can provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminopropyl 2-cyclooctylacetate: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Cyclooctylacetic acid: The parent acid from which the ester is derived.
3-Diethylaminopropanol: The alcohol component used in the esterification reaction.
Uniqueness
3-Diethylaminopropyl 2-cyclooctylacetate is unique due to the presence of both a cyclooctyl ring and a diethylamino group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial uses.
Propriétés
Numéro CAS |
6309-09-7 |
|---|---|
Formule moléculaire |
C17H34BrNO2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 2-cyclooctylacetate;hydrobromide |
InChI |
InChI=1S/C17H33NO2.BrH/c1-3-18(4-2)13-10-14-20-17(19)15-16-11-8-6-5-7-9-12-16;/h16H,3-15H2,1-2H3;1H |
Clé InChI |
DOEWNCOQFIKENM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)CC1CCCCCCC1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















